1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (EBPTP) is a novel synthetic compound that has recently been developed as a potential therapeutic agent. EBPTP is a small molecule that is structurally similar to the natural product piperazine and is capable of binding to several types of receptors in the human body. The compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, the compound has shown promise in the treatment of inflammation, pain, and cancer. In addition, this compound has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用機序
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine binds to a variety of receptors in the human body, including the serotonin receptor 5-HT2A, the histamine receptor H1, and the muscarinic acetylcholine receptor M1. By binding to these receptors, this compound is able to modulate the activity of these receptors and potentially produce a therapeutic effect.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation, pain, and tumor growth. In addition, the compound has been shown to reduce the symptoms of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The compound has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is an attractive compound for laboratory experiments due to its low toxicity and wide range of potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, making it difficult to work with in certain experiments. In addition, the compound is relatively new and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
将来の方向性
The potential therapeutic applications of 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are still being explored. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of the compound and to evaluate its efficacy and safety in clinical trials. In addition, further studies are needed to explore the potential of this compound as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for cancer and other diseases.
合成法
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is synthesized from 4-ethylbenzenesulfonyl chloride, 1,2,4-triazole, and piperazine. The reaction occurs in an organic solvent such as dichloromethane, with a base such as sodium hydroxide. The resulting product is a white solid with a melting point of 145-146°C.
特性
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-14-3-5-15(6-4-14)26(24,25)22-11-9-21(10-12-22)17-8-7-16-19-18-13-23(16)20-17/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLORYLRNWYCZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。